REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16]>O>[CH:8]1[CH:7]=[C:3]2[C:4]([N:12]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=1)=[O:6]
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Name
|
|
Quantity
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500 g
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Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
|
|
Quantity
|
267 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The formed precipitate was collected by filtration
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Type
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CUSTOM
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Details
|
recrystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |